molecular formula C14H19NO6 B15256663 2-({[(Benzyloxy)carbonyl]amino}oxy)-3-methoxy-3-methylbutanoic acid

2-({[(Benzyloxy)carbonyl]amino}oxy)-3-methoxy-3-methylbutanoic acid

Cat. No.: B15256663
M. Wt: 297.30 g/mol
InChI Key: FFRPGUYKBXGOBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({[(Benzyloxy)carbonyl]amino}oxy)-3-methoxy-3-methylbutanoic acid is a complex organic compound used in various scientific research applications. This compound is known for its unique structure, which includes a benzyloxycarbonyl group, an aminooxy group, and a methoxy group attached to a butanoic acid backbone. Its molecular formula is C13H19NO6.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(Benzyloxy)carbonyl]amino}oxy)-3-methoxy-3-methylbutanoic acid typically involves multiple steps. One common method includes the protection of the amino group with a benzyloxycarbonyl (Cbz) group, followed by the introduction of the aminooxy group. The methoxy group is then added through methylation reactions. The final step involves the formation of the butanoic acid backbone through a series of condensation and oxidation reactions.

Industrial Production Methods

Industrial production of this compound often employs large-scale organic synthesis techniques. These methods include the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and pH, to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-({[(Benzyloxy)carbonyl]amino}oxy)-3-methoxy-3-methylbutanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The benzyloxycarbonyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Substitution reactions often involve reagents like hydrochloric acid (HCl) and sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

2-({[(Benzyloxy)carbonyl]amino}oxy)-3-methoxy-3-methylbutanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and protein modifications.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-({[(Benzyloxy)carbonyl]amino}oxy)-3-methoxy-3-methylbutanoic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can protect amino groups during chemical reactions, while the aminooxy group can participate in nucleophilic substitution reactions. The methoxy group enhances the compound’s solubility and stability. These interactions facilitate various biochemical pathways and reactions.

Comparison with Similar Compounds

Similar Compounds

    2-(((Benzyloxy)carbonyl)amino)propanoic acid: An alanine derivative with similar protective and reactive properties.

    (2-(((Benzyloxy)carbonyl)amino)ethyl)boronic acid: Contains a boronic acid group, making it useful in Suzuki-Miyaura coupling reactions.

Uniqueness

2-({[(Benzyloxy)carbonyl]amino}oxy)-3-methoxy-3-methylbutanoic acid is unique due to its combination of functional groups, which provide a balance of reactivity and stability. This makes it particularly valuable in complex organic synthesis and biochemical research.

Properties

Molecular Formula

C14H19NO6

Molecular Weight

297.30 g/mol

IUPAC Name

3-methoxy-3-methyl-2-(phenylmethoxycarbonylaminooxy)butanoic acid

InChI

InChI=1S/C14H19NO6/c1-14(2,19-3)11(12(16)17)21-15-13(18)20-9-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,18)(H,16,17)

InChI Key

FFRPGUYKBXGOBP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(C(=O)O)ONC(=O)OCC1=CC=CC=C1)OC

Origin of Product

United States

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